molecular formula C9H16N2O4 B3258700 methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate CAS No. 30802-26-7

methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate

Cat. No.: B3258700
CAS No.: 30802-26-7
M. Wt: 216.23 g/mol
InChI Key: CXWPLQYKHLCSPO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is a compound with significant relevance in various fields of chemistry and biology. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Scientific Research Applications

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions due to its specific stereochemistry.

    Industry: The compound can be used in the production of polymers and other materials with desired properties.

Future Directions

The future directions of research on AC-Ala-ala-ome could involve further exploration of its biochemical functions, especially in the context of glucose metabolism . Additionally, its potential role in the regulation of insulin sensitivity and secretion could be of interest .

Mechanism of Action

Target of Action

AC-Ala-ala-ome, also known as N-Acetyl-alanine-alanine methyl ester, is a synthetic peptide that primarily targets protease enzymes . Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds, playing a crucial role in numerous biological processes.

Mode of Action

AC-Ala-ala-ome interacts with its target proteases by acting as a substrate for their esterolytic activity . The protease enzyme cleaves the methyl ester of AC-Ala-ala-ome more rapidly than an amide bond . This interaction results in the breakdown of the AC-Ala-ala-ome molecule, which can then be further metabolized or excreted.

Action Environment

The action, efficacy, and stability of AC-Ala-ala-ome can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and interaction with protease enzymes . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate typically involves the condensation of appropriate amino acids or their derivatives. One common method is the reaction of (2S)-2-acetamidopropanoic acid with methyl (2S)-2-aminopropanoate under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]butanoate
  • Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanoate

Uniqueness

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is unique due to its specific stereochemistry and the presence of both ester and amide functionalities. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWPLQYKHLCSPO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 3
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 6
methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.